molecular formula C16H10ClN3O5S2 B2622096 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 302548-40-9

4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2622096
CAS No.: 302548-40-9
M. Wt: 423.84
InChI Key: VQGSZCOLJIUUMH-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chloro group and a 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Iron powder and hydrochloric acid.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Formation of 4-chloro-N-[5-(4-aminobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups facilitate binding to active sites of enzymes, leading to inhibition of their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiazole ring and the sulfonyl group makes it particularly versatile in various applications.

Properties

IUPAC Name

4-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGSZCOLJIUUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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